molecular formula C28H20N2O2 B5164062 {4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone

{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone

Cat. No. B5164062
M. Wt: 416.5 g/mol
InChI Key: GRWRRRGNKVCDPH-UHFFFAOYSA-N
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Description

Phenylmethanone is a chemical compound that has been used in scientific research for its unique properties. One of its derivatives, {4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone, has been studied extensively for its potential applications in various fields. In

Mechanism of Action

The mechanism of action of {4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It also inhibits the activation of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells, which is an important mechanism for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of {4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone is its high purity and yield, which makes it suitable for various lab experiments. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of {4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone. One direction is to study its potential applications in other diseases, such as diabetes and neurodegenerative diseases. Another direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
Conclusion:
In conclusion, {4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone is a compound that has shown promising results in scientific research for its potential applications in various fields. Its unique properties and mechanism of action make it a promising candidate for drug development and further study.

Synthesis Methods

The synthesis of {4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone involves the reaction of 4-hydroxyacetophenone with 2-phenyl-4,5-diphenylimidazole in the presence of a catalyst. The resulting product is then further reacted with benzaldehyde to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Its ability to inhibit the growth of cancer cells has been studied in vitro and in vivo, and it has shown promising results in the treatment of breast cancer and lung cancer.

properties

IUPAC Name

[4-[2-(4-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O2/c31-24-17-15-23(16-18-24)28-29-25(19-7-3-1-4-8-19)26(30-28)20-11-13-22(14-12-20)27(32)21-9-5-2-6-10-21/h1-18,31H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWRRRGNKVCDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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